2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one
Overview
Description
2-(3-nitrophenyl)-3,1-benzoxazin-4-one is a benzoxazine.
Scientific Research Applications
Synthesis and Structural Studies
Synthesis : The compound is formed during the nitration of 2-phenyl-4H-3,1-benzoxazin-4-one, indicating its relevance in chemical synthesis processes (Safina & Bolotin, 1974).
Molecular and Crystal Structures : X-ray diffraction studies at low temperatures reveal insights into the molecular and crystal structures of related benzoxazin-4-one derivatives. These studies contribute to understanding the structural properties of such compounds (Utenyshev et al., 2001).
Structural Analysis through FT-IR and Raman Spectra : Analysis of the structure and vibrational properties of 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one and its derivatives using FTIR and FT-Raman spectra provides insights into their topological and reactivity characteristics (Castillo et al., 2017).
Photophysical Properties
- Luminescence Studies : The luminescence properties of nitro-substituted benzoxazin-4-ones are associated with the strength of intramolecular hydrogen bonds, which can shift the luminescence maximum to different wavelengths (Loseva et al., 1972).
Synthetic Applications
- Synthesis of Functionalized Derivatives : The compound is used in the synthesis of various functionally substituted 4H-1,2-benzoxazine derivatives, serving as a precursor for oxygen-functionalized aromatic compounds (Nakamura et al., 2003).
Biological Evaluation
- Anticonvulsant, Antimicrobial, and Antioxidant Activities : Derivatives of 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one have been evaluated for their anticonvulsant, antimicrobial, and antioxidant activities, demonstrating the compound's potential in pharmaceutical research (Giradkar et al., 2020).
Chemical Reactions and Mechanisms
- Reaction Kinetics and Mechanisms : Studies on the reaction kinetics and mechanisms of benzoxazines, including the title compound, provide valuable insights into their chemical behavior and potential applications in synthesis (Dixon et al., 1997).
Future Directions
Mechanism of Action
Target of Action
A structurally similar compound, 2-(3-nitrophenyl)acetic acid, has been reported to target penicillin g acylase in escherichia coli .
Biochemical Pathways
Related compounds have been shown to interact with microbial degradation pathways
Result of Action
Related compounds have been shown to have antimicrobial and antioxidant activities .
Properties
IUPAC Name |
2-(3-nitrophenyl)-3,1-benzoxazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O4/c17-14-11-6-1-2-7-12(11)15-13(20-14)9-4-3-5-10(8-9)16(18)19/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYQIWUAPDQQRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60303923 | |
Record name | 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60303923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49642152 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
16063-03-9 | |
Record name | NSC163529 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163529 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60303923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-NITROPHENYL)-3,1-BENZOXAZIN-4(4H)-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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